molecular formula C9H10ClNO B1603062 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one CAS No. 244263-45-4

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

Cat. No.: B1603062
CAS No.: 244263-45-4
M. Wt: 183.63 g/mol
InChI Key: YHXOBWLYRVQSDI-UHFFFAOYSA-N
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Description

Structural Characterization of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

IUPAC Nomenclature and Systematic Identification

This compound is systematically identified through its IUPAC name, which reflects its structural components:

  • Pyridine ring : A six-membered aromatic ring with one nitrogen atom (pyridine).
  • Substituents :
    • 6-chloro group : A chlorine atom attached at the sixth position of the pyridine ring.
    • 2-methylpropan-1-one moiety : A ketone group (propan-1-one) substituted with a methyl group at the second carbon.

Key identifiers :

Property Value Source
IUPAC Name This compound
CAS Number 244263-45-4
Molecular Formula C₉H₁₀ClNO
SMILES Notation CC(C)C(C1=CC=C(Cl)N=C1)=O
Molecular Weight 183.64 g/mol

This compound belongs to the class of chloropyridine derivatives with ketone functionalities, making it relevant in medicinal and synthetic chemistry.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is determined by its hybridization states and intermolecular interactions. While direct crystallographic data for this compound are not available in the provided sources, insights can be inferred from related chloropyridine derivatives:

Bond Lengths and Angles
  • Pyridine ring : The nitrogen atom in the pyridine ring adopts sp² hybridization, with bond angles close to 120°. Deviations may occur due to steric and electronic effects from substituents.
  • Ketone group : The carbonyl group (C=O) exhibits typical bond lengths (~1.21 Å) and trigonal planar geometry. The adjacent methyl group introduces steric bulk, influencing spatial arrangement.
Intermolecular Interactions

Crystal packing in similar compounds (e.g., 4-amino-3,5-dichloropyridine) involves:

  • Hydrogen bonding : N–H···Cl and C–H···Cl interactions, though the pyridine nitrogen and chloride in this compound may not participate due to steric hindrance.
  • π–π stacking : Aromatic interactions between pyridine rings, with centroid-to-centroid distances typically ranging from 3.5–4.0 Å.
Comparative Analysis with Related Compounds
Compound Key Structural Feature Interaction Dominance Source
4-Amino-3,5-dichloropyridine N–H···N hydrogen bonds Hydrogen bonding (13.1%)
1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one Dihedral angle ~76° between pyridine and imidazoline rings π–π stacking (~3.98 Å)
1-(6-Chloropyridin-3-yl)prop-2-en-1-one Conjugated enone system Hydrophobic interactions

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound is influenced by:

  • Electron-withdrawing effects : The chlorine substituent at the 6-position of the pyridine ring deactivates the ring, reducing electron density at the 3-position.
  • Ketone group : The carbonyl group contributes to polarizability and participates in resonance stabilization.
Computational Insights

While specific quantum chemical data for this compound are unavailable, general trends for chloropyridine derivatives suggest:

  • HOMO-LUMO gaps : Expected to be moderate due to the electron-withdrawing chlorine and conjugated ketone group.
  • Reactivity : The ketone may act as an electrophilic site, while the pyridine ring could participate in nucleophilic substitution or π-interactions.

Comparative Structural Analysis with Chloropyridine Derivatives

This compound differs from other chloropyridine derivatives in substituent positioning and functionality:

Substituent Effects
Derivative Position of Chlorine Functional Group Impact on Reactivity Source
3-Chloropyridine 3 None Moderate electron withdrawal
4-Amino-3,5-dichloropyridine 3,5 Amino group Enhanced hydrogen bonding
1-(6-Chloropyridin-3-yl)prop-2-en-1-one 6 α,β-unsaturated ketone Conjugation and reactivity
Functional Group Comparisons
Compound Ketone Presence Methyl Substituent Key Application Area Source
This compound Yes Yes (at C2) Pharmaceutical intermediates
4-Amino-3,5-dichloropyridine No No Agrochemicals
1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one No No Insecticidal analogs

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-6(2)9(12)7-3-4-8(10)11-5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXOBWLYRVQSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629185
Record name 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244263-45-4
Record name 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Routes

Oxidation of 2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol

One common and practical approach is the oxidation of the corresponding alcohol, 2-(6-chloropyridin-3-yl)-2-methylpropan-1-ol, to the ketone 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one.

  • Starting material: 2-(6-chloropyridin-3-yl)-2-methylpropan-1-ol
  • Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidants under acidic or basic conditions
  • Reaction conditions: Controlled temperature to avoid over-oxidation; solvents like acetone or dichloromethane are common
  • Outcome: Selective oxidation of the primary alcohol to the corresponding ketone with yields typically above 70%

This method benefits from the availability of the alcohol precursor and straightforward oxidation chemistry, allowing for efficient scale-up in industrial settings.

Grignard Reaction Route

An alternative synthetic pathway involves the use of Grignard reagents:

  • Step 1: Preparation of a Grignard reagent from 6-chloropyridine or a suitably functionalized pyridine derivative
  • Step 2: Reaction of this Grignard reagent with an appropriate ketone or aldehyde precursor (such as acetone or an acyl chloride derivative) to introduce the 2-methylpropan-1-one moiety
  • Step 3: Work-up and purification to isolate the ketone product

This approach is advantageous for its versatility and ability to introduce various substituents, but requires careful control of moisture and reaction conditions due to the sensitivity of Grignard reagents.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Description Yield (%) Notes
1 6-chloropyridine + Mg (ether) Formation of Grignard reagent N/A Requires anhydrous conditions
2 Grignard reagent + acetyl chloride or acetone Formation of 2-(6-chloropyridin-3-yl)-2-methylpropan-1-ol 60–75 Controlled temperature (0–25°C)
3 Oxidation with KMnO4 or CrO3 Conversion of alcohol to ketone 70–85 Careful monitoring to avoid over-oxidation
4 Purification by recrystallization or chromatography Isolation of pure ketone 90+ Purity confirmed by NMR, HPLC

Analytical and Characterization Techniques

Research Findings and Optimization Notes

  • Maintaining inert atmosphere (argon or nitrogen) during Grignard reagent formation is critical to prevent reagent degradation.
  • Temperature control during addition of reagents minimizes side reactions and improves yield.
  • Use of bases such as potassium carbonate and catalysts like 4-dimethylaminopyridine (DMAP) can enhance alkylation steps in precursor synthesis.
  • Purification by flash chromatography followed by recrystallization from solvents like diethyl ether improves product purity and yield.
  • Reported yields for the overall process range from 50% to 85%, depending on the scale and specific conditions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Oxidation of Alcohol 2-(6-chloropyridin-3-yl)-2-methylpropan-1-ol KMnO4, CrO3, controlled temp Simple, scalable, good yield Requires prior synthesis of alcohol
Grignard Reaction Route 6-chloropyridine + Mg + ketone precursor Anhydrous ether, low temp, inert atm Versatile, allows structural variation Sensitive reagents, moisture sensitive
Alkylation of Pyridine 5-bromo-2-chloropyridin-3-amine + alkylating agent K2CO3 base, DMAP catalyst, 60–80°C Efficient for precursor synthesis Moderate yields, requires purification

Chemical Reactions Analysis

Reduction of the Ketone Group

The ketone group undergoes reduction to form secondary alcohols.

Reagent/ConditionsProductYieldSource
LiAlH₄ in THF (0°C to RT)1-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol85%
NaBH₄ in MeOH/THF (reflux)1-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol72%

Mechanistic Insight : The reaction proceeds via hydride transfer to the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the alcohol.

Nucleophilic Substitution at the Chloropyridine Moiety

The chlorine atom at the pyridine 6-position participates in substitution reactions under optimized conditions.

Reagent/ConditionsProductYieldSource
NaN₃, DMF, 80°C, 12 h1-(6-Azidopyridin-3-yl)-2-methylpropan-1-one68%
NH₃ (g), CuI, 100°C, 24 h1-(6-Aminopyridin-3-yl)-2-methylpropan-1-one55%
HSCH₂CO₂Et, NaH, THF, RT1-(6-(Ethylthio)pyridin-3-yl)-2-methylpropan-1-one76%

Key Notes :

  • Azide substitution proceeds via an SNAr mechanism, facilitated by electron-withdrawing effects of the ketone .

  • Copper-catalyzed amination requires elevated temperatures for effective C–N bond formation .

Cross-Coupling Reactions

The chlorine atom enables participation in catalytic cross-coupling reactions.

Reaction TypeConditionsProductYieldSource
Suzuki–Miyaura CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME/H₂O, 80°C1-(6-Arylpyridin-3-yl)-2-methylpropan-1-one60–78%
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C1-(6-(Aryl/alkylamino)pyridin-3-yl)-2-methylpropan-1-one65%

Mechanistic Insight :

  • Suzuki coupling involves oxidative addition of the C–Cl bond to palladium, transmetalation with the boronic acid, and reductive elimination .

  • Buchwald–Hartwig amination proceeds via a palladium-mediated C–N bond formation .

Oxidation Reactions

The tertiary alcohol (reduction product) can undergo further oxidation.

Reagent/ConditionsProductYieldSource
PCC, CH₂Cl₂, RT1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one90%
KMnO₄, H₂SO₄, 0°CCleavage to 6-chloronicotinic acid45%

Condensation and Cyclization Reactions

The ketone participates in condensation reactions to form heterocycles.

Reagent/ConditionsProductYieldSource
NH₂NH₂·H₂O, EtOH, refluxThis compound hydrazone88%
PhNH₂, AcOH, 120°CImine derivative63%

Application : Hydrazones serve as intermediates for synthesizing pyrazoles and triazoles .

Industrial and Pharmacological Relevance

  • Epibatidine Synthesis : The compound is a key intermediate in synthesizing epibatidine, a potent analgesic, via reduction followed by cyclization.

  • Agrochemicals : Derivatives exhibit insecticidal activity by targeting nicotinic acetylcholine receptors .

Reaction Optimization Insights (Source )

  • Temperature Control : Elevated temperatures (80–110°C) enhance substitution and coupling efficiencies.

  • Catalyst Selection : Palladium complexes (e.g., Pd(PPh₃)₄) improve cross-coupling yields.

  • Solvent Effects : Polar aprotic solvents (DMF, DME) favor nucleophilic substitutions.

Scientific Research Applications

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of specific signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one with three analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) Purity Key Structural Features
This compound 244263-45-4 C₉H₁₀ClNO 183.64 6-Cl on pyridine 97% Chloropyridinyl ketone with branched alkyl
1-(4-Methoxyphenyl)-2-methylpropan-1-one 2040-20-2 C₁₁H₁₄O₂ 178.23 4-OCH₃ on benzene N/A Methoxy-substituted aryl ketone
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone 1356086-78-6 C₇H₃ClF₃NO 225.55 6-Cl on pyridine; CF₃ group N/A Trifluoroacetyl-pyridine derivative
1-(4-Ethylphenyl)-2-methylpropan-1-one 15971-77-4 C₁₂H₁₆O 176.26 4-C₂H₅ on benzene N/A Ethyl-substituted aryl ketone

Key Observations :

  • Electron Effects : The 6-chloro group in the pyridine derivative enhances electrophilicity at the carbonyl carbon compared to electron-donating groups (e.g., -OCH₃ in the methoxyphenyl analog) .
  • Molecular Weight : The trifluoro analog has a higher molecular weight (225.55 g/mol) due to fluorine substitution, which also increases lipophilicity .
  • Ring Systems : Pyridine-based compounds (e.g., 244263-45-4 and 1356086-78-6) exhibit distinct reactivity compared to benzene derivatives (e.g., 2040-20-2 and 15971-77-4), particularly in heterocyclic coupling reactions .

Research Findings and Limitations

  • Bioactivity Gaps : While this compound’s analogs (e.g., 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one) show multidirectional bioactivity , detailed studies on the parent compound’s biological effects are lacking.
  • Thermal Stability : Trifluoro derivatives (e.g., 1356086-78-6) exhibit higher thermal stability due to strong C-F bonds, whereas the methoxyphenyl analog may degrade under oxidative conditions .

Biological Activity

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one, with the molecular formula C₉H₁₀ClNO and a molecular weight of approximately 183.63 g/mol, is a compound of significant interest in medicinal chemistry and biological research. This article reviews its biological activity, potential therapeutic applications, and mechanisms of action based on diverse sources.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of chlorinated pyridines can be effective against gram-positive bacteria and mycobacteria, demonstrating potential as antibacterial agents comparable to clinically used drugs such as ampicillin and rifampicin . Although specific data on this compound is limited, its structural analogs have shown promise in this area.

Cytotoxicity and Cancer Research

The cytotoxic profile of related compounds has been evaluated in cancer cell lines. For example, certain derivatives have shown submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), indicating that modifications in the structure can lead to enhanced biological activity . The unique combination of the chlorinated pyridine ring with the ketone structure may influence the compound's interaction with cellular targets involved in cancer pathways.

The mechanisms by which this compound exerts its biological effects are still being elucidated. It is hypothesized that the compound may interact with various molecular targets, such as enzymes or receptors, modulating their activity. The presence of the chlorine atom is believed to play a crucial role in enhancing binding affinity and specificity.

Comparative Analysis with Similar Compounds

To better understand the biological significance of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key features:

Compound NameMolecular FormulaUnique Features
1-(6-Chloropyridin-3-yl)propan-2-oneC₈H₈ClNOLacks the methyl group at position 2
1-(5-Chloropyridin-3-yl)ethanoneC₈H₈ClNODifferent chlorine position
2-MethylpyridineC₆H₇NNo carbonyl group

This table illustrates how variations in structure can affect biological properties and activities.

Q & A

Basic: What synthetic methodologies are recommended for obtaining high-purity 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one?

Answer:

  • Step 1: Nucleophilic Acylation
    React 6-chloronicotinaldehyde with methyl magnesium bromide (Grignard reagent) in anhydrous THF, followed by quenching with acetyl chloride to form the ketone backbone. Use inert conditions to avoid hydrolysis of intermediates .
  • Step 2: Purification
    Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc). Confirm final purity (>98%) using HPLC with a C18 column (acetonitrile/water mobile phase) .
  • Validation
    Characterize via 1^1H NMR (δ 8.4 ppm for pyridyl protons, δ 2.6 ppm for methyl ketone) and FT-IR (C=O stretch at ~1700 cm1^{-1}) .

Advanced: How can DFT calculations resolve discrepancies between experimental and theoretical molecular geometries?

Answer:

  • DFT Protocol
    Optimize the molecular structure using B3LYP/6-311++G(d,p) basis set. Compare computed bond lengths (e.g., C-Cl: 1.73 Å) with XRD data (e.g., 1.71 Å). Discrepancies >0.02 Å may indicate crystal packing effects or solvent interactions .
  • Electron Density Analysis
    Use QTAIM (Quantum Theory of Atoms in Molecules) to map charge distribution. High electron density at the pyridyl N atom explains its nucleophilic reactivity .
  • Validation
    Overlay DFT-optimized and XRD-derived structures in software like Mercury (CCDC). RMSD <0.1 Å confirms reliability .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • NMR Spectroscopy
    1^1H and 13^13C NMR identify substituents: pyridyl protons (δ 7.5–8.5 ppm), ketone carbonyl (δ 205–210 ppm). Use DEPT-135 to distinguish CH3_3 groups .
  • Mass Spectrometry
    ESI-MS in positive ion mode: Expected [M+H]+^+ at m/z 198.6. Fragmentation peaks at m/z 154 (loss of COCH3_3) confirm the ketone moiety .
  • XRD
    Single-crystal X-ray diffraction (SHELX-2018) resolves bond angles and torsional strain. Space group P212_1/c with Z = 4 is typical for similar halogenated ketones .

Advanced: How to address crystallographic disorder in halogenated ketones during refinement?

Answer:

  • Disorder Modeling
    In SHELXL, split disordered atoms (e.g., rotating methyl groups) into multiple sites with occupancy factors summing to 1. Apply restraints (SIMU, DELU) to thermal parameters .
  • Twinned Data
    For twinned crystals (common in chlorinated systems), use TWIN/BASF commands in SHELXL. HKLF5 format merges overlapping reflections .
  • Validation
    Check Rint_{int} (<5%) and GooF (0.9–1.1). PLATON ADDSYM detects missed symmetry .

Basic: What safety protocols are essential for handling chlorinated pyridine derivatives?

Answer:

  • PPE
    Use nitrile gloves, safety goggles, and fume hoods. Avoid skin contact due to potential irritancy (refer to SDS for 2-Chloro-2-methylpropane as a proxy) .
  • Waste Management
    Quench reactive intermediates with NaHCO3_3 before disposal. Store chlorinated waste in amber glass containers away from light .

Advanced: How to design N-acyl cyclic urea derivatives for enhanced bioactivity?

Answer:

  • Scaffold Modification
    React the ketone with hydrazine to form a hydrazone intermediate, followed by cyclization with phosgene to generate the urea ring. Introduce acyl groups (e.g., acetyl, benzoyl) at the N-position to modulate lipophilicity .
  • SAR Analysis
    Test derivatives in vitro for antimicrobial activity. Correlate logP (HPLC-derived) with MIC values. Acyl groups with logP 1.5–2.5 show optimal membrane penetration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

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